molecular formula C11H11NO3 B14812046 3-Cyclopropoxy-2-formylbenzamide

3-Cyclopropoxy-2-formylbenzamide

Cat. No.: B14812046
M. Wt: 205.21 g/mol
InChI Key: KUZQLPHKOFTTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-formylbenzamide is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a formyl group at the 2-position. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-formylbenzamide typically involves the reaction of 3-cyclopropoxybenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of N-formylation reactions, where the formyl group is introduced using reagents such as formic acid or formamide . The reaction is usually carried out in the presence of a catalyst, such as copper(II) sulfate or silver(I) nitrate, and under specific temperature and solvent conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-formylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-formylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-formylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-formylbenzamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-formylbenzamide

InChI

InChI=1S/C11H11NO3/c12-11(14)8-2-1-3-10(9(8)6-13)15-7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)

InChI Key

KUZQLPHKOFTTJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.